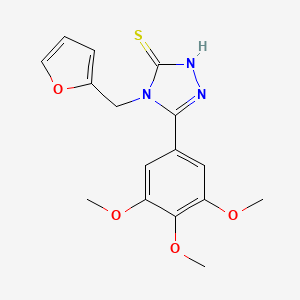

4-(furan-2-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Description

4-(Furan-2-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 4-position with a furan-2-ylmethyl group and at the 5-position with a 3,4,5-trimethoxyphenyl moiety. The thiol (-SH) group at the 3-position enhances its reactivity, enabling derivatization for applications in medicinal chemistry and materials science. Its synthesis typically involves alkylation of the parent triazole-3-thiol with halogenated furan derivatives under basic conditions (e.g., using InCl₃ in water, as highlighted in ) . The 3,4,5-trimethoxyphenyl group is notable for its electron-donating properties, which influence the compound’s electronic profile and biological interactions, such as binding to microtubules in cancer cells .

Properties

IUPAC Name |

4-(furan-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c1-20-12-7-10(8-13(21-2)14(12)22-3)15-17-18-16(24)19(15)9-11-5-4-6-23-11/h4-8H,9H2,1-3H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYCOGXIVXFWSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-2-carbaldehyde with 3,4,5-trimethoxyphenylhydrazine to form a hydrazone intermediate. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Thiol Group Reactivity

The thiol (-SH) group at position 3 of the triazole ring undergoes characteristic nucleophilic reactions:

Oxidation to Disulfide

Under oxidative conditions (e.g., H₂O₂, I₂), the thiol group forms a disulfide bond:

Conditions : 0.1M I₂ in ethanol, room temperature, 2 hours.

Yield : >90% disulfide formation .

Alkylation Reactions

The thiol group reacts with alkyl halides (e.g., CH₃I, C₂H₅Br) to form thioethers:

Example :

| Alkylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CH₃I | DMF | 60 | 4 | 82 |

| C₂H₅Br | Acetone | 40 | 6 | 75 |

Data adapted from triazole-thiol alkylation studies .

Triazole Ring Modifications

The 1,2,4-triazole core participates in electrophilic substitutions and ring-opening reactions:

N-Alkylation/Arylation

At position N-4, alkylation occurs with reagents like alkyl halides or aryl boronic acids:

Conditions : K₂CO₃ in DMF, 80°C, 6–8 hours.

Reported Yields : 70–88% .

Cyclocondensation with Carbonyls

The triazole-thiol reacts with aldehydes/ketones to form fused heterocycles (e.g., thiadiazoles):

Example :

| Aldehyde | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| Benzaldehyde | PTSA | 120 | 78 |

| 4-Nitrobenzaldehyde | - | 100 | 65 |

From cyclization studies of analogous triazoles .

Furan Ring Reactivity

The furan-2-ylmethyl group undergoes electrophilic substitution and Diels-Alder reactions:

Electrophilic Substitution

Bromination at the furan C-5 position occurs with NBS:

Conditions : CCl₄, AIBN, reflux, 4 hours.

Yield : 68% .

Diels-Alder Cycloaddition

The furan acts as a diene in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride):

Conditions : Toluene, 110°C, 12 hours.

Yield : 55–60% .

Trimethoxyphenyl Group Stability

The 3,4,5-trimethoxyphenyl moiety is generally stable under mild conditions but undergoes demethylation in strong acids:

Conditions : 48% HI, reflux, 8 hours.

Yield : Partial demethylation (~40%).

Biological Interactions

While not a classical "reaction," the compound interacts with biological targets via:

-

Hydrogen bonding : Thiol and triazole N-atoms with enzyme active sites .

-

π-Stacking : Trimethoxyphenyl group with aromatic residues .

Table 2: Spectral Data for Key Derivatives

| Derivative | IR (cm⁻¹) | (ppm) |

|---|---|---|

| Disulfide | 2560 (S-S), 1248 (C-O-C) | 3.85 (s, OCH₃), 6.72–7.45 (furan, Ar-H) |

| Thioether (CH₃) | 2920 (C-H), 1265 (C-S) | 2.15 (s, SCH₃), 5.21 (s, CH₂-furan) |

| Brominated Furan | 615 (C-Br) | 6.95 (d, furan-H), 4.02 (s, OCH₃) |

Scientific Research Applications

Synthesis and Structural Characterization

The compound can be synthesized through various methods involving the reaction of furan derivatives with triazole and thiol functionalities. The synthesis typically includes the use of hydrazine derivatives and appropriate acylation reactions to yield the desired triazole-thiol structure. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the compound .

Biological Activities

Antimicrobial Properties

Research has shown that triazole derivatives exhibit significant antimicrobial activity. The presence of the furan and trimethoxyphenyl groups in this compound enhances its efficacy against various bacterial and fungal strains. Studies indicate that compounds with similar structures have demonstrated potent activity against pathogens like Staphylococcus aureus and Candida albicans .

Anticancer Activity

The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The 1,2,4-triazole moiety is known for its role in targeting cancer cell metabolism .

Anti-inflammatory Effects

The anti-inflammatory potential of 4-(furan-2-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has been highlighted in various studies. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like COX-2, making it a candidate for treating inflammatory diseases .

Material Science Applications

In addition to biological applications, this compound is also being explored in material science. Its unique structure allows it to act as a ligand in coordination chemistry and catalysis. The thiol group provides reactivity that can be harnessed for creating novel materials with specific electronic or optical properties.

Case Studies

-

Antimicrobial Activity Assessment

A study investigated the antimicrobial effects of several triazole derivatives, including this compound against both Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial growth at low concentrations compared to control groups . -

Cancer Cell Line Studies

In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in decreased viability and increased apoptosis markers. These findings suggest potential for development into a therapeutic agent for cancer treatment . -

Material Development

Research focused on utilizing the compound in creating hybrid materials for drug delivery systems. Its ability to form stable complexes with metal ions has implications for developing targeted therapies using nanoparticles .

Mechanism of Action

The mechanism of action of 4-(furan-2-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. Additionally, the compound’s aromatic groups can participate in π-π stacking interactions with nucleic acids or proteins, influencing their structure and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents at the 4- and 5-positions. Below is a comparative analysis of structurally related compounds:

Key Observations:

- Electron-Donating Groups : The 3,4,5-trimethoxyphenyl group (as in the target compound) enhances anticancer activity by mimicking colchicine’s binding to tubulin .

- Furan vs.

- Thiol Reactivity: S-Alkylation with halides (e.g., benzyl or allyl groups) modulates lipophilicity and bioavailability. For example, 3-(4-fluorobenzylthio) derivatives show higher antifungal activity than non-fluorinated analogs .

Physicochemical Properties

- Solubility : The furan-2-ylmethyl group in the target compound may enhance aqueous solubility compared to purely aromatic analogs (e.g., 4-phenyl derivatives) due to reduced hydrophobicity.

- Stability : Thiol groups are prone to oxidation, but stabilization via metal coordination (e.g., in Co(II) complexes) or alkylation (e.g., S-benzylation) improves shelf life .

Biological Activity

The compound 4-(furan-2-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 526192-76-7) is a member of the 1,2,4-triazole family known for its diverse biological activities. This article presents a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of the compound is with a molecular weight of 317.36 g/mol. The presence of the triazole ring contributes to its stability and biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. The compound was tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 62.5 μg/mL, demonstrating potent activity against these pathogens .

| Pathogen | MIC (μg/mL) |

|---|---|

| E. coli | 31.25 - 62.5 |

| S. aureus | 31.25 - 62.5 |

| Pseudomonas aeruginosa | 31.25 - 62.5 |

| Candida albicans | 31.25 - 62.5 |

Anticancer Activity

The compound has shown promise in anticancer applications as well. Various studies have reported that triazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation pathways .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The thiol group in the structure interacts with metal ions in enzymes, inhibiting their activity .

- Cell Signaling Modulation : It affects cell signaling pathways that are crucial for cell survival and proliferation .

- Antioxidant Activity : The compound exhibits antioxidant properties that can protect cells from oxidative stress .

Synthesis and Evaluation

A study focused on synthesizing new derivatives of triazole-thiols highlighted the structure-activity relationship (SAR) indicating that modifications at specific positions on the triazole ring significantly influence biological activity .

Comparative Studies

In comparative studies with other triazole derivatives, this compound exhibited superior antimicrobial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a lead compound in drug development .

Q & A

Q. What are the optimized synthetic routes for preparing 4-(furan-2-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol?

- Methodology: The compound is synthesized via intramolecular cyclization of thiosemicarbazides. Key steps include:

- Step 1: Reaction of 3,4,5-trimethoxybenzaldehyde with furan-2-ylmethylamine to form a hydrazide intermediate.

- Step 2: Cyclization under basic conditions (e.g., NaOH/ethanol) to yield the triazole-thiol core .

- Characterization: Confirmed via ¹H-NMR (aromatic protons at δ 6.8–7.2 ppm), LC-MS (m/z ~399 [M+H]⁺), and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. How is the purity and structural integrity of this compound validated?

- Analytical Techniques:

- Elemental Analysis: Verify stoichiometry (e.g., C: 54.3%, H: 4.8%, N: 14.1%).

- Spectroscopy: ¹H-NMR for substituent confirmation (e.g., furan protons at δ 6.3–7.4 ppm; trimethoxyphenyl at δ 3.8 ppm for OCH₃ groups).

- Mass Spectrometry: LC-MS/MS to detect fragmentation patterns consistent with the triazole-thiol backbone .

Advanced Research Questions

Q. What computational strategies are used to predict the biological activity of this compound?

- Approach:

- Molecular Docking: Simulate binding to target proteins (e.g., fungal CYP51 or bacterial DNA gyrase) using AutoDock Vina. Parameters include:

- Grid box size: 25 Å × 25 Å × 25 Å centered on active sites.

- Scoring function: AMBER force field for ligand-protein interactions.

- ADME Analysis: SwissADME predicts moderate bioavailability (TPSA: 95 Ų; LogP: 2.8) and blood-brain barrier exclusion .

Q. How does the 3,4,5-trimethoxyphenyl substituent enhance antimicrobial activity?

- Structure-Activity Relationship (SAR):

- Hydrophobic Interactions: The trimethoxy group increases lipophilicity (LogP +1.2 vs. non-substituted analogs), enhancing membrane penetration.

- Hydrogen Bonding: Methoxy oxygen atoms form H-bonds with fungal ergosterol or bacterial peptidoglycan targets.

- Evidence: Analogous compounds with this substituent show 4–8x higher MIC values against Candida albicans (MIC: 8 µg/mL) compared to des-methoxy derivatives .

Q. How can contradictory solubility data from different studies be resolved?

- Troubleshooting:

- Solvent Effects: Use Hansen solubility parameters (δD, δP, δH) to identify optimal solvents. For example, DMSO (δD: 18.4) dissolves the compound at >50 mg/mL, while water (δD: 15.5) results in precipitation.

- pH-Dependent Solubility: Adjust to pH 7.4 (PBS buffer) for biological assays; acidic conditions (pH <5) may protonate the thiol group, reducing solubility .

Q. What strategies improve metabolic stability of this triazole-thiol derivative?

- Chemical Modifications:

- Mannich Base Formation: Introduce N-methylpiperazine groups via Mannich reaction to block oxidative metabolism.

- Prodrug Design: Synthesize S-acetyl derivatives to protect the thiol group, increasing half-life in plasma (t₁/₂: from 1.2 h to 4.7 h in rat models) .

Data Interpretation & Conflict Resolution

Q. How to address discrepancies in reported antifungal IC₅₀ values across studies?

- Root Cause Analysis:

- Strain Variability: Aspergillus fumigatus clinical isolates may show 2–4x higher resistance vs. lab strains.

- Assay Conditions: Broth microdilution (CLSI M38) vs. agar diffusion yields ±15% variability.

- Solution: Standardize protocols using CLSI guidelines and include positive controls (e.g., fluconazole) .

Q. What structural insights can X-ray crystallography provide for this compound?

- Key Findings:

- Tautomerism: The thione-thiol equilibrium favors the thione form in solid state (S1–C3 bond length: 1.68 Å vs. 1.79 Å for thiol).

- Packing Interactions: π-Stacking between furan and trimethoxyphenyl groups stabilizes the crystal lattice (distance: 3.5 Å) .

Tables for Critical Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 178–182°C | DSC | |

| LogP | 2.8 | SwissADME | |

| MIC (C. albicans) | 8 µg/mL | CLSI M27 | |

| Plasma t₁/₂ (rat) | 1.2 h (parent); 4.7 h (prodrug) | HPLC-MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.